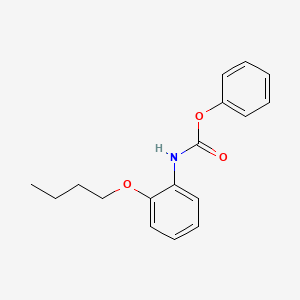
phenyl N-(2-butoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl carbamates are a class of organic compounds that contain a phenyl group and a carbamate group. They are commonly used in various applications, including as intermediates in organic synthesis and as active ingredients in certain pesticides .
Synthesis Analysis
Carbamates can be synthesized through a process known as carbamoylation . This involves the reaction of amines with carbon dioxide and halides, providing an efficient synthesis of carbamates . Another method involves the reaction of N-substituted carbamoyl chlorides with substituted phenols .
Molecular Structure Analysis
The molecular formula of phenyl carbamate is C7H7NO2, with an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da .
Chemical Reactions Analysis
Phenyl carbamates can undergo various chemical reactions. For instance, they can be transformed into symmetrical N,N′-diarylureas in a spontaneous reaction .
Physical And Chemical Properties Analysis
Phenyl carbamate has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±13.0 °C at 760 mmHg, and a flash point of 159.3±16.2 °C . It also has a molar refractivity of 36.5±0.3 cm3 .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Agricultural Chemicals
Organic Synthesis and Peptide Chemistry
Biological Activity Modulation
Polymer Chemistry
Mecanismo De Acción
Target of Action
Phenyl N-(2-butoxyphenyl)carbamate, like other carbamate compounds, is designed to interact with specific targets in biological systems . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions . .
Mode of Action
The mode of action of carbamates involves the carbamate moiety interacting with its targets, leading to changes in the target’s function . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates affect various biochemical pathways. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . .
Pharmacokinetics
The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .
Result of Action
The result of a carbamate’s action is typically a modulation of the target’s function, which can lead to various molecular and cellular effects . .
Action Environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl N-(2-butoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-13-20-16-12-8-7-11-15(16)18-17(19)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKYKUFTNFWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

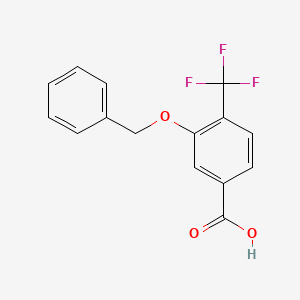

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)
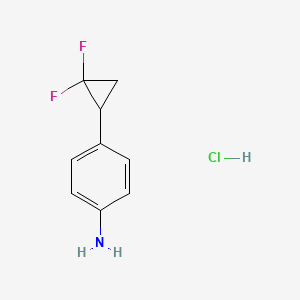
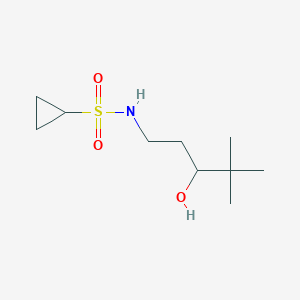
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2431823.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2431824.png)
![ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2431825.png)

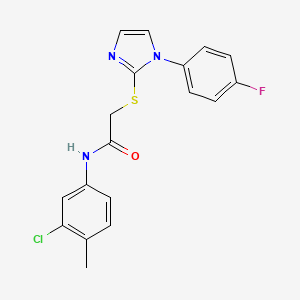
![2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)
![2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431832.png)
![methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2431833.png)
![2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2431841.png)